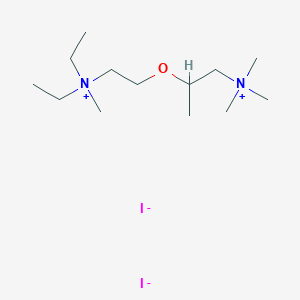
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide typically involves the quaternization of tertiary amines. The process includes the reaction of a tertiary amine with an alkyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide has various scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Investigated for its potential use as an antimicrobial agent in wound care and disinfectants.
Industry: Used in the formulation of disinfectants, surfactants, and fabric softeners.
Wirkmechanismus
The mechanism of action of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium compound, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Commonly used in disinfectants and fabric softeners.
Uniqueness
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is unique due to its specific structure, which imparts distinct physicochemical properties. Its diiodide form enhances its solubility in water and its effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
63977-58-2 |
|---|---|
Molekularformel |
C13H32I2N2O |
Molekulargewicht |
486.22 g/mol |
IUPAC-Name |
diethyl-methyl-[2-[1-(trimethylazaniumyl)propan-2-yloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H32N2O.2HI/c1-8-15(7,9-2)10-11-16-13(3)12-14(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KHVJWJXYWVGCMJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(C)C[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


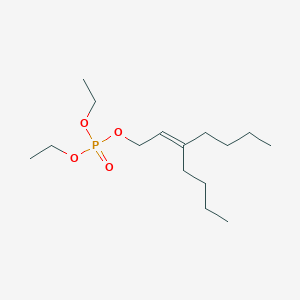
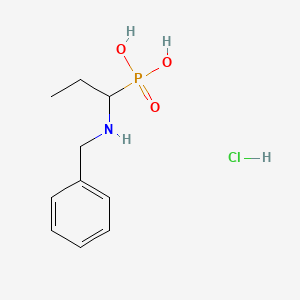


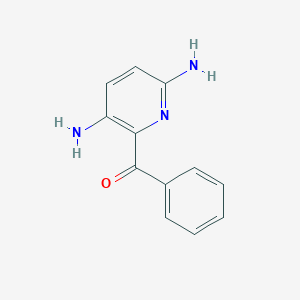

![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
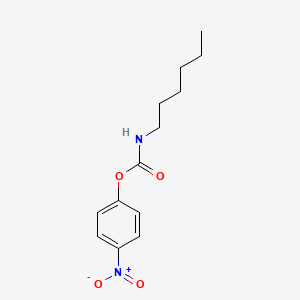

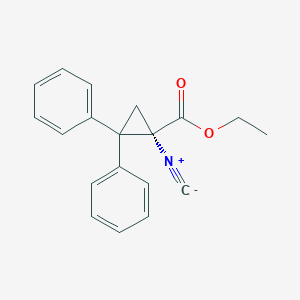

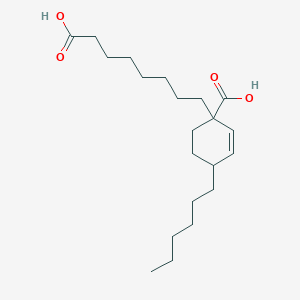
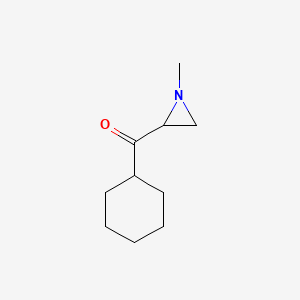
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
